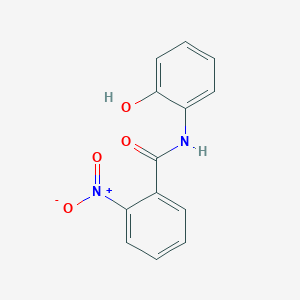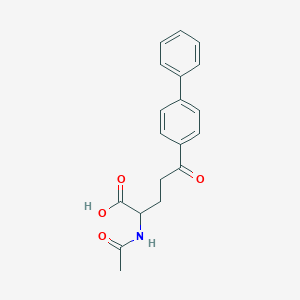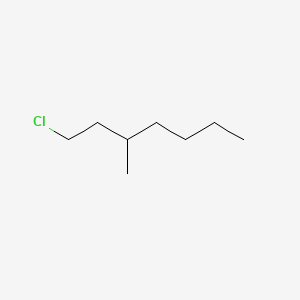
Heptane, 1-chloro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptane, 1-chloro-3-methyl- is an organic compound with the molecular formula C8H17Cl. It is a derivative of heptane, where a chlorine atom is substituted at the first carbon and a methyl group at the third carbon. This compound is part of the alkyl halide family, which are known for their reactivity and usefulness in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptane, 1-chloro-3-methyl- can be synthesized through the chlorination of 3-methylheptane. This process typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Non-polar solvents like carbon tetrachloride (CCl4) or hexane.
Catalyst: Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Industrial Production Methods
In an industrial setting, the production of heptane, 1-chloro-3-methyl- may involve continuous flow reactors where the chlorination process is carefully controlled to ensure high yield and purity. The use of advanced separation techniques like distillation and crystallization helps in isolating the desired product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
Heptane, 1-chloro-3-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions (SN1 and SN2) where the chlorine atom is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes, particularly under the influence of strong bases.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-), and cyanide ions (CN-).
Bases for Elimination: Potassium tert-butoxide (t-BuOK), sodium ethoxide (NaOEt).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
Substitution Products: Alcohols, ethers, nitriles.
Elimination Products: Alkenes such as 3-methyl-1-heptene.
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alkanes.
Aplicaciones Científicas De Investigación
Heptane, 1-chloro-3-methyl- finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Employed in studies involving the interaction of alkyl halides with biological molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals, solvents, and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of heptane, 1-chloro-3-methyl- primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a polar bond with the carbon, making the carbon susceptible to nucleophilic attack. This reactivity is exploited in various substitution and elimination reactions, where the compound acts as a substrate for nucleophiles and bases.
Comparación Con Compuestos Similares
Similar Compounds
Heptane, 1-chloro-: A similar compound where the chlorine is substituted at the first carbon without the methyl group.
Heptane, 3-chloro-3-methyl-: Another isomer with the chlorine and methyl group on the third carbon.
Octane, 1-chloro-3-methyl-: A longer chain analog with similar reactivity.
Uniqueness
Heptane, 1-chloro-3-methyl- is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and a methyl group on the heptane backbone provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
2350-21-2 |
|---|---|
Fórmula molecular |
C8H17Cl |
Peso molecular |
148.67 g/mol |
Nombre IUPAC |
1-chloro-3-methylheptane |
InChI |
InChI=1S/C8H17Cl/c1-3-4-5-8(2)6-7-9/h8H,3-7H2,1-2H3 |
Clave InChI |
AGDXAUBGPYHIEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
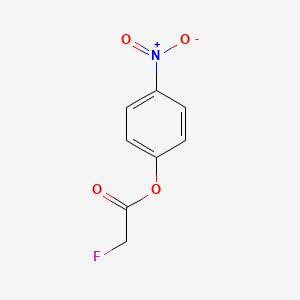

![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)

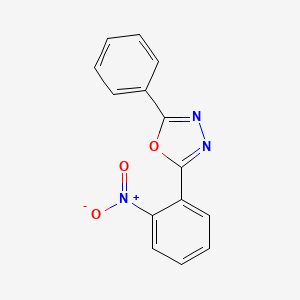

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)


